SF1670, also known as N-(9,10-dihydro-9,10-dioxo-2-phenanthrenyl)-2,2-dimethylpropanamide, is a potent and specific inhibitor of phosphatase and tensin homolog deleted on chromosome 10 (PTEN). PTEN is a crucial tumor suppressor that regulates various cellular functions by converting phosphatidylinositol (3,4,5)-trisphosphate to phosphatidylinositol (4,5)-bisphosphate, thereby inhibiting the phosphoinositide 3-kinase/Akt signaling pathway. This inhibition is significant in various physiological processes, including cell survival, proliferation, and migration. SF1670 has been shown to enhance PtdIns(3,4,5)P3 signaling in neutrophils and improve their functional responses during inflammation and infection .
SF1670 is classified as a small molecule inhibitor specifically targeting PTEN. Its chemical structure features a phenanthrene core with modifications that enhance its inhibitory activity against PTEN. The compound is categorized under pharmacological agents used in cancer research and immunology due to its role in modulating signaling pathways related to cell growth and immune responses .
The synthesis of SF1670 involves several steps that typically include the formation of the phenanthrene moiety followed by functional group modifications to achieve the final compound. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methodologies for synthesizing similar compounds often involve:
The synthesis may require specific conditions such as temperature control, solvent choice (commonly dimethyl sulfoxide), and reaction time to optimize yield and purity. For example, solubility studies indicate that SF1670 has a solubility greater than 15.4 mg/mL in dimethyl sulfoxide, which facilitates its use in biological assays .
The molecular structure of SF1670 can be depicted as follows:
The compound features a unique arrangement of aromatic rings and functional groups that contribute to its specificity for PTEN inhibition.
X-ray crystallography or advanced computational modeling techniques may provide insights into the three-dimensional conformation of SF1670, revealing binding interactions with PTEN at the molecular level .
SF1670 primarily functions through competitive inhibition of PTEN activity. This inhibition leads to an increase in PtdIns(3,4,5)P3 levels within cells, promoting downstream signaling pathways critical for various cellular functions.
In vitro studies demonstrate that at concentrations around 250 nM to 500 nM, SF1670 significantly enhances Akt phosphorylation in neutrophils stimulated by chemoattractants like fMLP (formyl-methionyl-leucyl-phenylalanine). This effect correlates with increased reactive oxygen species production and enhanced chemotactic responses .
The mechanism of action of SF1670 involves its binding to the active site of PTEN, preventing it from dephosphorylating PtdIns(3,4,5)P3. This results in elevated levels of PtdIns(3,4,5)P3 that activate downstream signaling pathways via Akt phosphorylation.
Research indicates that SF1670 not only enhances signaling pathways associated with immune cell activation but also improves bacterial clearance in models of neutropenia-associated infections .
Relevant analyses such as spectroscopic studies (e.g., nuclear magnetic resonance spectroscopy) can further elucidate the compound's structure and confirm its identity .
SF1670 has significant applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: